molecular formula C11H11BrO3 B2855310 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid CAS No. 1903644-15-4

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid

Cat. No.: B2855310
CAS No.: 1903644-15-4
M. Wt: 271.11
InChI Key: MHSLMSMPBQFWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid is a small-molecule organic compound featuring an oxetane ring substituted with a 4-bromophenyl group and an acetic acid side chain. The oxetane ring (a four-membered cyclic ether) confers rigidity and metabolic stability, while the bromophenyl group introduces steric bulk and electron-withdrawing properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-8(2-4-9)11(5-10(13)14)6-15-7-11/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSLMSMPBQFWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903644-15-4
Record name 2-[3-(4-bromophenyl)oxetan-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid typically involves the reaction of 4-bromobenzoic acid with a cyclic ether under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups in the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a scaffold for the development of new pharmaceuticals. The presence of the bromine atom enhances its reactivity, making it a valuable building block for synthesizing more complex molecules with therapeutic properties. Preliminary studies indicate that 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid may exhibit notable biological activity, particularly in modulating enzyme functions, which could lead to new treatments for various diseases.

Case Study: Enzyme Modulation

Research has shown that compounds containing oxetane rings can interact with various biological targets, potentially influencing cellular processes such as signal transduction and metabolism. Ongoing studies aim to elucidate the specific interactions of this compound with enzymes involved in disease pathways.

Synthetic Organic Chemistry

The synthesis of this compound can be achieved through several routes, highlighting its versatility as a synthetic intermediate. Methods include:

  • Oxidative cyclization : This method utilizes acetamide reactions with cyclic amines, yielding high product yields.
  • Horner–Wadsworth–Emmons reaction : This approach allows for the formation of oxetane derivatives from readily available precursors .

These synthetic techniques not only facilitate the preparation of this compound but also enable the exploration of its derivatives, which may possess enhanced biological activities.

Recent investigations into the biological interactions of this compound have revealed its potential as an antiviral agent. For instance, analogs derived from this compound have shown promising activity against respiratory syncytial virus, indicating its utility in developing antiviral therapies .

Compound NameActivityReference
This compoundAntiviral activity against respiratory syncytial virus
Quinazolinedione derivativesCellular antiviral activity
Azetidine and oxetane derivativesPotential enzyme inhibitors

Future Research Directions

The ongoing research into this compound is focused on:

  • Understanding its mechanism of action : Detailed studies are required to map out how this compound interacts with specific biomolecules.
  • Exploring derivative compounds : The synthesis of related compounds could yield variants with improved efficacy or reduced toxicity.
  • Investigating solubility and pharmacokinetics : Enhancing the solubility and bioavailability of this compound will be crucial for its development as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bromine atom and cyclic ether structure play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

The structural and functional attributes of 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid are best understood through comparison with analogs. Below, key compounds are analyzed based on substituents, physicochemical properties, and applications.

Structural Modifications on the Oxetane Ring

2-(Oxetan-3-yl)acetic Acid
  • Structure : Lacks the 4-bromophenyl group.
  • Properties : Simpler structure with reduced steric hindrance and lipophilicity.
  • Applications : Marketed as a versatile intermediate in pharmaceuticals and agrochemicals, with projected growth in production capacity (2025–2030) .
[3-(Benzylamino)-3-oxetanyl]acetic Acid
  • Structure: Benzylamino substituent replaces bromophenyl.
  • Applications : Explored in peptide mimetics and enzyme inhibitors .
2-[3-(Dimethylamino)oxetan-3-yl]acetic Acid Hydrochloride
  • Structure: Dimethylamino group introduces strong electron-donating effects.
  • Properties : Enhanced water solubility due to quaternization (hydrochloride salt).
  • Applications : Available from multiple global suppliers for preclinical research .

Substituent Variations on the Aromatic Ring

(4-Bromophenyl)acetic Acid
  • Structure : Missing the oxetane ring.
  • Properties : Higher flexibility and lower metabolic stability compared to the oxetane-containing analog.
  • Applications: Used as a precursor in non-steroidal anti-inflammatory drug (NSAID) synthesis .
2-[3-(4-Bromophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic Acid
  • Structure : Complex fused-ring system with bromophenyl and methyl groups.
  • Properties : Increased molecular weight (426.01 g/mol) and lipophilicity.
  • Applications : Investigated for anticancer activity due to chromene and furo motifs .

Functional Group Modifications on the Acetic Acid Side Chain

2-(tert-Butoxycarbonylamino)-2-(oxetan-3-yl)acetic Acid
  • Structure: Boc-protected amino group replaces bromophenyl.
  • Properties : Improved stability in acidic conditions; used in peptide synthesis.
  • Applications : Intermediate for chiral building blocks in drug discovery .
2-{[3-(Trifluoromethyl)oxetan-3-yl]oxy}acetic Acid
  • Structure : Trifluoromethyl ether substituent.
  • Properties : Strong electron-withdrawing effects enhance acidity (pKa ~2–3).
  • Applications : Explored in fluorinated prodrug design .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Applications Reference
This compound C11H11BrO3 271.11 4-Bromophenyl, acetic acid ~2.5 Drug intermediate -
2-(Oxetan-3-yl)acetic acid C5H8O3 116.12 None ~0.1 Industrial intermediate
[3-(Benzylamino)-3-oxetanyl]acetic acid C12H15NO3 221.26 Benzylamino ~1.8 Enzyme inhibitors
(4-Bromophenyl)acetic acid C8H7BrO2 215.04 4-Bromophenyl ~2.3 NSAID precursor
2-[3-(Dimethylamino)oxetan-3-yl]acetic acid·HCl C7H14ClNO3 195.65 Dimethylamino ~-0.5 Preclinical research

*Predicted using Chemaxon or similar tools.

Biological Activity

2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid is an organic compound notable for its unique structure, which includes a four-membered oxetane ring and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and interactions with various biomolecules.

  • Molecular Formula : C11_{11}H10_{10}BrO2_2
  • Molecular Weight : Approximately 271.11 g/mol
  • Structure : The compound features a bromine atom that enhances its reactivity, making it a candidate for further biological evaluation.

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activities, including:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, impacting various metabolic pathways. This is particularly relevant in the development of therapeutic agents targeting enzyme-related diseases.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound could possess similar properties. For instance, brominated derivatives have been reported to inhibit cell invasion and exhibit anti-tumor effects in vivo .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The oxetane ring facilitates these interactions, potentially influencing cellular processes such as:

  • Cellular Signaling : The compound may modulate signaling pathways through enzyme inhibition.
  • Biofilm Disruption : Compounds with similar structures have demonstrated the ability to disrupt biofilms, which are critical in chronic infections .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
2-(Oxetan-3-Yl)acetic acidOxetane ring + acetic acidLacks bromine substitution
2-[3-(4-tert-butylphenyl)oxetan-3-yl]acetaldehydeOxetane ring + acetaldehydeDifferent carbon chain length
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acidAzetidine ring + acetic acidContains a nitrogen atom instead of oxygen

The presence of the bromine atom in this compound distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

Research into the biological activity of related compounds provides insights into the potential applications of this compound:

  • Anticancer Activity : Studies on brominated coumarin derivatives have shown significant anti-invasive properties in cancer models, suggesting that similar mechanisms may be present in this compound .
  • Enzyme Inhibition : Research indicates that compounds with oxetane rings can effectively inhibit specific enzymes involved in metabolic processes. For example, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Q & A

Q. What are the common synthetic routes for 2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid?

Methodological Answer: Synthesis typically involves three stages:

  • Oxetane Ring Formation : Cyclization of brominated precursors using catalysts like BF₃·Et₂O or photochemical methods .
  • Bromophenyl Group Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-bromophenyl moiety to the oxetane core .
  • Acetic Acid Functionalization : Ester hydrolysis or carboxylation reactions to introduce the acetic acid group .
Synthetic Step Reagents/Conditions Yield Range Reference
Oxetane FormationBF₃·Et₂O, 0–5°C, anhydrous DCM45–60%
Bromophenyl AttachmentPd(PPh₃)₄, K₂CO₃, DMF, 80°C70–85%
Acetic Acid DerivatizationNaOH (aq.), THF, reflux90–95%

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies oxetane ring protons (δ 4.2–5.0 ppm) and acetic acid protons (δ 3.5–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.0 for C₁₁H₁₀BrO₃) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., oxetane ring dihedral angles of 88–92°) .

Q. How does the oxetane ring influence the compound’s physicochemical properties?

Methodological Answer: The strained oxetane ring (bond angle ~88°) increases:

  • Polarity : Enhances solubility in polar solvents (e.g., logP reduction by 0.5–1.0 units compared to non-oxetane analogs) .
  • Metabolic Stability : Resists enzymatic degradation due to conformational rigidity .
  • Reactivity : Participates in ring-opening reactions under acidic conditions (e.g., HCl/MeOH) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
  • Purification Techniques : Use preparative HPLC or silica gel chromatography (eluent: EtOAc/hexane 3:7) to isolate high-purity product (>98%) .

Q. How to resolve contradictions in reported biological activities of oxetane-containing analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-bromo vs. 4-fluoro phenyl groups) on IC₅₀ values .
  • Dose-Response Curves : Validate activity thresholds using assays like ELISA or cell viability tests (e.g., IC₅₀ = 12 µM vs. 25 µM in conflicting studies) .
  • Crystallographic Analysis : Correlate binding modes (e.g., hydrogen bonding with target proteins) to activity discrepancies .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., COX-2) with affinity scores ≤ -7.0 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2.0 Å) .
  • QSAR Models : Use descriptors like polar surface area (PSA) and logP to predict bioavailability (e.g., PSA = 75 Ų for optimal blood-brain barrier penetration) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Methodological Answer:

  • Solvent Effects : Chemical shifts differ in DMSO-d₆ (δ 3.6 ppm for acetic acid protons) vs. CDCl₃ (δ 3.4 ppm) .
  • Tautomerism : Enol-keto equilibria in polar solvents may split peaks .
  • Impurity Interference : Residual starting materials (e.g., bromophenyl precursors) require rigorous purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.